molecular formula C14H20O4S B14299685 6-Hydroxy-5-(hydroxymethyl)-3-(4-methylbenzene-1-sulfinyl)hexan-2-one CAS No. 113002-28-1

6-Hydroxy-5-(hydroxymethyl)-3-(4-methylbenzene-1-sulfinyl)hexan-2-one

Cat. No.: B14299685
CAS No.: 113002-28-1
M. Wt: 284.37 g/mol
InChI Key: NSRWPXCAMZQBDN-UHFFFAOYSA-N
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Description

6-Hydroxy-5-(hydroxymethyl)-3-(4-methylbenzene-1-sulfinyl)hexan-2-one is a complex organic compound that features multiple functional groups, including hydroxyl, sulfinyl, and ketone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-5-(hydroxymethyl)-3-(4-methylbenzene-1-sulfinyl)hexan-2-one likely involves multiple steps, including the introduction of the hydroxyl, sulfinyl, and ketone groups. A possible synthetic route could involve:

  • Starting with a suitable hexane derivative.
  • Introducing the hydroxyl groups through oxidation reactions.
  • Adding the sulfinyl group via sulfoxidation.
  • Forming the ketone group through oxidation of a secondary alcohol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include using catalysts to increase reaction efficiency and yield, as well as employing continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-5-(hydroxymethyl)-3-(4-methylbenzene-1-sulfinyl)hexan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be further oxidized to form aldehydes or carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The sulfinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Sulfides or sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, 6-Hydroxy-5-(hydroxymethyl)-3-(4-methylbenzene-1-sulfinyl)hexan-2-one can be used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound could be investigated for its potential biological activity. The presence of hydroxyl and sulfinyl groups suggests it may have antioxidant properties or could interact with biological targets.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for specialty chemicals. Its unique structure may impart desirable properties to the final products.

Mechanism of Action

The mechanism by which 6-Hydroxy-5-(hydroxymethyl)-3-(4-methylbenzene-1-sulfinyl)hexan-2-one exerts its effects would depend on its specific applications. For example, if it has antioxidant properties, it may act by donating electrons to neutralize free radicals. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 6-Hydroxy-5-(hydroxymethyl)-3-(4-methylbenzene-1-sulfonyl)hexan-2-one
  • 6-Hydroxy-5-(hydroxymethyl)-3-(4-methylbenzene-1-sulfinyl)hexan-2-ol

Uniqueness

The uniqueness of 6-Hydroxy-5-(hydroxymethyl)-3-(4-methylbenzene-1-sulfinyl)hexan-2-one lies in its specific combination of functional groups

Properties

113002-28-1

Molecular Formula

C14H20O4S

Molecular Weight

284.37 g/mol

IUPAC Name

6-hydroxy-5-(hydroxymethyl)-3-(4-methylphenyl)sulfinylhexan-2-one

InChI

InChI=1S/C14H20O4S/c1-10-3-5-13(6-4-10)19(18)14(11(2)17)7-12(8-15)9-16/h3-6,12,14-16H,7-9H2,1-2H3

InChI Key

NSRWPXCAMZQBDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C(CC(CO)CO)C(=O)C

Origin of Product

United States

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